molecular formula C17H20N2O5S B2599536 Ethyl 4-[[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate CAS No. 868215-23-0

Ethyl 4-[[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate

Cat. No. B2599536
CAS RN: 868215-23-0
M. Wt: 364.42
InChI Key: ZNJGWRSVRCVIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate, also known as DT-13, is a novel synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DT-13 belongs to the class of thiomorpholines, which are heterocyclic compounds that have shown promising results in various biological activities.

Scientific Research Applications

These applications highlight the versatility of EDAAB and its potential impact across diverse scientific domains. Further research and collaboration will uncover additional uses and refine its properties for practical applications . If you’d like more details on any specific area, feel free to ask!

properties

IUPAC Name

ethyl 4-[[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-4-24-17(23)12-5-7-13(8-6-12)18-14(20)9-19-15(21)10(2)25-11(3)16(19)22/h5-8,10-11H,4,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJGWRSVRCVIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(SC(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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